molecular formula C7H6ClN5 B11818105 7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B11818105
M. Wt: 195.61 g/mol
InChI Key: DOVWOFOGFMANAT-UHFFFAOYSA-N
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Description

7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring. The presence of a chlorine atom at the 7th position and a cyclopropyl group at the 3rd position adds to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable cyclopropyl ketone under acidic conditions to form the triazole ring. This intermediate is then subjected to chlorination using reagents such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 7th position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The choice of solvents, catalysts, and purification methods is also crucial in scaling up the synthesis while maintaining high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a USP28 inhibitor, it binds to the active site of the enzyme, preventing the deubiquitination of target proteins. This leads to the accumulation of ubiquitinated proteins, which can trigger cellular responses such as apoptosis or cell cycle arrest. The compound’s ability to modulate protein levels and affect cellular pathways makes it a valuable tool in cancer research .

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
  • 7-chloro-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
  • 7-chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Comparison

Compared to its analogs, 7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine exhibits unique properties due to the presence of the cyclopropyl group. This group imparts increased rigidity and steric hindrance, which can influence the compound’s binding affinity and selectivity towards its molecular targets. Additionally, the cyclopropyl group can affect the compound’s pharmacokinetic properties, such as metabolic stability and bioavailability .

Properties

Molecular Formula

C7H6ClN5

Molecular Weight

195.61 g/mol

IUPAC Name

7-chloro-3-cyclopropyltriazolo[4,5-d]pyrimidine

InChI

InChI=1S/C7H6ClN5/c8-6-5-7(10-3-9-6)13(12-11-5)4-1-2-4/h3-4H,1-2H2

InChI Key

DOVWOFOGFMANAT-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=C(C(=NC=N3)Cl)N=N2

Origin of Product

United States

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